![molecular formula C24H20N4O5 B2653415 methyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate CAS No. 1326930-21-5](/img/structure/B2653415.png)

methyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

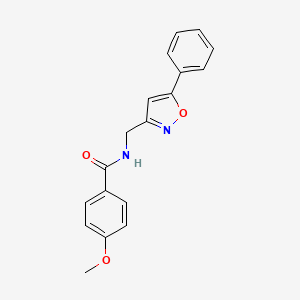

The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords oxadiazole derivatives, which are then acylated with various acid chlorides . The specific synthesis process for this compound is not available in the retrieved papers.Chemical Reactions Analysis

Esters, such as the one in this compound, can undergo various reactions. They can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids . They can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .Wissenschaftliche Forschungsanwendungen

Heterocyclic System Synthesis

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant have been used in synthesizing a variety of heterocyclic systems. These compounds serve as reagents for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. This approach illustrates the utility of these compounds in generating complex heterocyclic structures, which are critical in pharmaceutical research for developing new drugs and understanding biological mechanisms (Selič, Grdadolnik, & Stanovnik, 1997).

Antitumor Activity

Research into 2-(4-aminophenyl)benzothiazoles, which display potent antitumor activity against various cancer cell lines, indicates that metabolism plays a significant role in their efficacy. N-Acyl derivatives of these arylamines have been synthesized, revealing that N-acetylation and oxidation are key metabolic transformations. This study underscores the importance of structural modifications in enhancing the antitumor properties of these compounds, with specific substitutions influencing the metabolic pathways and, consequently, their therapeutic potential (Chua et al., 1999).

Chemosensors for Fluoride Ions

Novel anion sensors featuring phenol hydroxyl and 1,3,4-oxadiazole groups have been developed for fluoride ion sensing. These sensors exhibit significant color changes upon fluoride ion addition, demonstrating their potential in environmental and health-related applications where fluoride ion concentration monitoring is critical. The strong intramolecular hydrogen bond in these molecules selectively interacts with fluoride ions, leading to visible color changes and offering a straightforward method for detecting fluoride levels (Ma et al., 2013).

Mesomorphic Behavior and Photoluminescence

A series of 1,3,4-oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds exhibit cholesteric and nematic/smectic A mesophases, alongside intense absorption bands and strong blue fluorescence emissions. Such properties highlight their potential for applications in liquid crystal displays and as photoluminescent materials for various optical and electronic devices (Han et al., 2010).

Corrosion Inhibition

Oxadiazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their high inhibition efficiency suggests their utility in protecting metal surfaces against corrosion, making them valuable for industrial applications where metal preservation is crucial. The study combines experimental techniques with computational simulations to understand the mechanisms of action, indicating a strong correlation between molecular structure and inhibition performance (Kalia et al., 2020).

Eigenschaften

IUPAC Name |

methyl 2-[[2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5/c1-15-6-5-7-16(12-15)22-26-23(33-27-22)17-10-11-21(30)28(13-17)14-20(29)25-19-9-4-3-8-18(19)24(31)32-2/h3-13H,14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWUOGSRJHUPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)

![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)

![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)

![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2653351.png)